molecular formula C17H16N2OS B11818583 3-(4-(4-Methoxy-3-methylphenyl)thiazol-2-yl)aniline

3-(4-(4-Methoxy-3-methylphenyl)thiazol-2-yl)aniline

Cat. No.: B11818583
M. Wt: 296.4 g/mol
InChI Key: MFGRDFFTWQMKIM-UHFFFAOYSA-N
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Description

3-(4-(4-Methoxy-3-methylphenyl)thiazol-2-yl)aniline is an organic compound with the molecular formula C17H16N2OS and a molecular weight of 296.4 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the methoxy and methyl groups on the phenyl ring, along with the thiazole and aniline functionalities, makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a precursor compound containing a thiourea and a haloketone under acidic conditions . The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-Methoxy-3-methylphenyl)thiazol-2-yl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-(4-(4-Hydroxy-3-methylphenyl)thiazol-2-yl)aniline.

    Reduction: Formation of this compound from its nitro precursor.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 3-(4-(4-Methoxy-3-methylphenyl)thiazol-2-yl)aniline involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The methoxy and methyl groups can also influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(4-Methoxy-3-methylphenyl)thiazol-2-yl)aniline is unique due to the specific substitution pattern on the phenyl ring and the presence of both thiazole and aniline functionalities. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

IUPAC Name

3-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]aniline

InChI

InChI=1S/C17H16N2OS/c1-11-8-12(6-7-16(11)20-2)15-10-21-17(19-15)13-4-3-5-14(18)9-13/h3-10H,18H2,1-2H3

InChI Key

MFGRDFFTWQMKIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)C3=CC(=CC=C3)N)OC

Origin of Product

United States

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